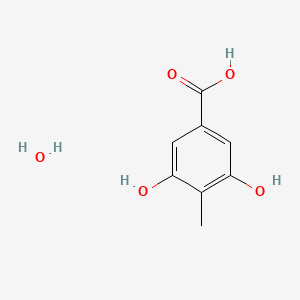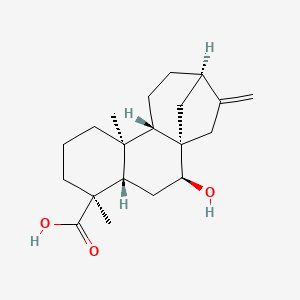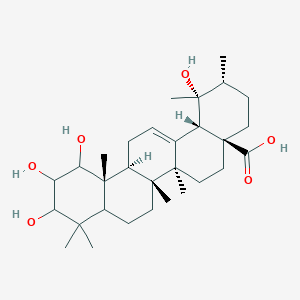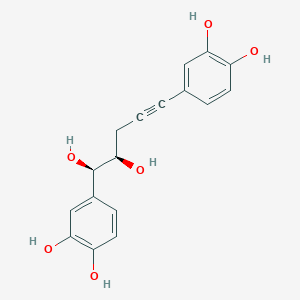
1,4-CYCLOHEXANE-D10-DIAMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Cyclohexane-d10-diamine: is a deuterated form of cyclohexane diamine, which is a versatile compound used in various fields such as medical, environmental, and industrial research. The compound is characterized by the presence of two amino groups attached to a cyclohexane ring, with deuterium atoms replacing the hydrogen atoms. This isotopic labeling makes it particularly useful in research applications where tracking and analysis of molecular interactions are required.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Cyclohexane-d10-diamine can be synthesized through a catalytic methodology involving the use of commercially available RANEY® nickel catalyst. The process involves the efficient defunctionalization of lignin-derived dimers and oligomers into 1,4-cyclohexanediol, followed by the highly selective amination of 1,4-cyclohexanediol with ammonia to yield this compound .
Industrial Production Methods: The industrial production of this compound typically involves the reaction of ammonia with a mixture of cis and trans cyclohexane-1,4-dicarboxylic acid or its derivatives. The resulting diamide is then chlorinated and subsequently converted into this compound using an alkali metal hydroxide or alkaline earth metal hydroxide .
Chemical Reactions Analysis
Types of Reactions: 1,4-Cyclohexane-d10-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexane-1,4-dione.
Reduction: It can be reduced to form cyclohexane-1,4-diol.
Substitution: The amino groups can participate in substitution reactions to form derivatives such as N-alkylated or N-acylated products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Cyclohexane-1,4-dione.
Reduction: Cyclohexane-1,4-diol.
Substitution: N-alkylated or N-acylated cyclohexane derivatives.
Scientific Research Applications
1,4-Cyclohexane-d10-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of polymers and other complex molecules.
Biology: Employed in studies involving isotopic labeling to track molecular interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials, including adhesives, coatings, and resins.
Mechanism of Action
The mechanism of action of 1,4-cyclohexane-d10-diamine involves its interaction with various molecular targets and pathways. The compound’s amino groups can form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. This interaction can modulate the activity of these targets, leading to various biological effects. The deuterium atoms in the compound provide a unique advantage in research, as they allow for precise tracking and analysis of the compound’s behavior in biological systems .
Comparison with Similar Compounds
1,4-Cyclohexanediamine: The non-deuterated form of the compound, commonly used in similar applications.
1,2-Cyclohexanediamine: A structural isomer with amino groups at the 1 and 2 positions of the cyclohexane ring.
Hexamethylenediamine: A related compound with a linear aliphatic chain instead of a cyclohexane ring.
Uniqueness: 1,4-Cyclohexane-d10-diamine is unique due to its isotopic labeling with deuterium atoms. This feature makes it particularly valuable in research applications where precise tracking and analysis of molecular interactions are required. The deuterium atoms provide a distinct advantage in studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, allowing for more accurate and detailed analysis compared to non-deuterated analogs .
Properties
CAS No. |
1219802-80-8 |
|---|---|
Molecular Formula |
C6H4D10N2 |
Molecular Weight |
124.25 |
Synonyms |
1,4-CYCLOHEXANE-D10-DIAMINE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[3-[Tris(trimethylsiloxy)silyl]propyl]acrylamide](/img/structure/B1148666.png)

